molecular formula C13H18N2O2 B11953269 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 24250-71-3

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide

Cat. No.: B11953269
CAS No.: 24250-71-3
M. Wt: 234.29 g/mol
InChI Key: TUTYDIRXNJGWDX-UHFFFAOYSA-N
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Description

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of a benzoyl chloride derivative with an amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the benzoyl group into the amine derivative, resulting in a more sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is unique due to its specific substitution pattern and the presence of both an amide and a benzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

24250-71-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

TUTYDIRXNJGWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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